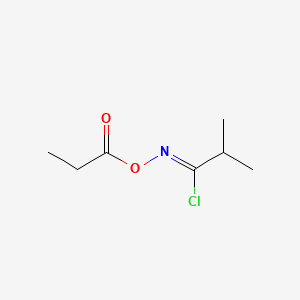
2-Methyl-N-(1-oxopropoxy)propanimidoyl chloride
描述
2-Methyl-N-(1-oxopropoxy)propanimidoyl chloride is a chemical compound with the molecular formula C7H12ClNO2. It is known for its reactivity and is used in various chemical reactions and industrial applications. This compound is characterized by the presence of a propanimidoyl chloride group, which makes it a valuable intermediate in organic synthesis.
属性
CAS 编号 |
126794-88-5 |
|---|---|
分子式 |
C7H12ClNO2 |
分子量 |
177.63 g/mol |
IUPAC 名称 |
[(Z)-(1-chloro-2-methylpropylidene)amino] propanoate |
InChI |
InChI=1S/C7H12ClNO2/c1-4-6(10)11-9-7(8)5(2)3/h5H,4H2,1-3H3/b9-7- |
InChI 键 |
VHDPTURMVSFFOW-CLFYSBASSA-N |
手性 SMILES |
CCC(=O)O/N=C(/C(C)C)\Cl |
规范 SMILES |
CCC(=O)ON=C(C(C)C)Cl |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(1-oxopropoxy)propanimidoyl chloride typically involves the reaction of 2-methylpropanimidoyl chloride with propionic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Methylpropanimidoyl chloride+Propionic anhydride→2-Methyl-N-(1-oxopropoxy)propanimidoyl chloride
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and reaction time are carefully controlled to optimize the yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product. The process may also involve the use of catalysts to enhance the reaction rate and yield.
化学反应分析
Types of Reactions
2-Methyl-N-(1-oxopropoxy)propanimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, resulting in the formation of 2-methyl-N-(1-oxopropoxy)propanamide and hydrochloric acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.
Hydrolysis: Water or aqueous solutions of acids or bases are used as reagents. The reaction is usually conducted at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used, depending on the desired transformation.
Major Products Formed
Substitution Reactions: Various substituted derivatives of this compound.
Hydrolysis: 2-Methyl-N-(1-oxopropoxy)propanamide and hydrochloric acid.
Oxidation and Reduction: Depending on the specific reaction, different oxidized or reduced products can be formed.
科学研究应用
2-Methyl-N-(1-oxopropoxy)propanimidoyl chloride has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.
Medicinal Chemistry: It is employed in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 2-Methyl-N-(1-oxopropoxy)propanimidoyl chloride involves its reactivity with nucleophiles and other reactive species. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
相似化合物的比较
Similar Compounds
2-Methylpropanimidoyl chloride: A precursor in the synthesis of 2-Methyl-N-(1-oxopropoxy)propanimidoyl chloride.
Propionic anhydride: Another reactant used in the synthesis of the compound.
2-Methyl-N-(1-oxopropoxy)propanamide: A hydrolysis product of the compound.
Uniqueness
This compound is unique due to its specific reactivity and the presence of both a propanimidoyl chloride group and an oxopropoxy group. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable reagent in various chemical reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


